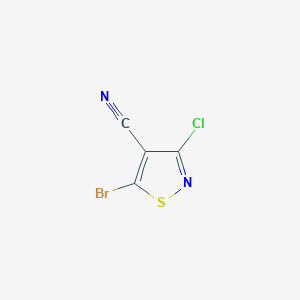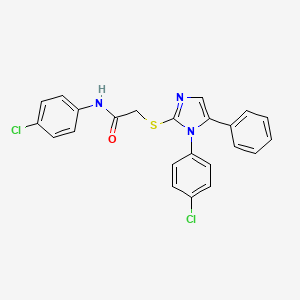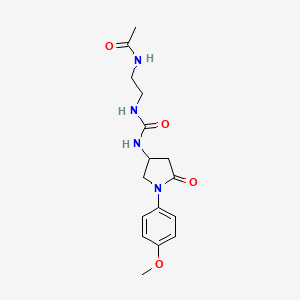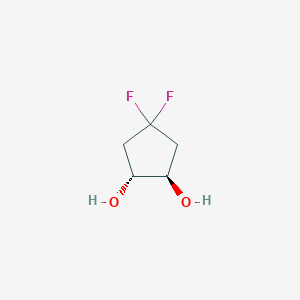![molecular formula C26H26N4O4S B2965573 2-[1-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenethylacetamide CAS No. 912886-36-3](/img/no-structure.png)
2-[1-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of thieno[3,2-d]pyrimidine . Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents present. Thieno[3,2-d]pyrimidines can undergo a variety of reactions, including cyclization and substitution reactions .Scientific Research Applications
Antimicrobial Activity
Research has shown that pyrimidinone and oxazinone derivatives, including those fused with thiophene rings, exhibit significant antimicrobial properties. These compounds have been synthesized as potential antimicrobial agents, showing good antibacterial and antifungal activities comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012).
Dual Inhibitory Activities
Compounds with a thieno[2,3-d]pyrimidine scaffold have been synthesized as potential dual inhibitors for enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These inhibitors are crucial for the development of antitumor agents, with some compounds showing potent inhibitory activities against human TS and DHFR (Gangjee et al., 2008).
Central Nervous System Depressant Activity
Derivatives of arylthieno[2,3-d]pyrimidin-4-ones have been explored for their potential central nervous system depressant activity. Some synthesized compounds demonstrated marked sedative action, highlighting their potential application in the development of new sedatives (Manjunath et al., 1997).
Insecticidal and Antibacterial Potential
Pyrimidine linked heterocyclics have been synthesized and evaluated for their insecticidal and antibacterial potential. The relationship between structure and biological activity was established, demonstrating the importance of these compounds in developing new antimicrobial and insecticidal agents (Deohate & Palaspagar, 2020).
Mechanism of Action
Target of action
Drugs act by binding to receptors that exist in the body to bind to endogenous ligands . These receptors could be proteins, enzymes, or nucleic acids. The role of these targets varies, but they are usually involved in the regulation of physiological processes.
Mode of action
The compound’s interaction with its targets can either increase or decrease the endogenous response depending on the chemical nature of the drug and the site of binding . This binding can lead to changes in the conformation of the target, which can then alter its activity.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-(3,4-dimethylanilino)acetyl chloride with N-phenethylacetamide followed by cyclization with thiosemicarbazide and oxidation with hydrogen peroxide.", "Starting Materials": [ "2-(3,4-dimethylanilino)acetyl chloride", "N-phenethylacetamide", "thiosemicarbazide", "hydrogen peroxide" ], "Reaction": [ "Step 1: Condensation of 2-(3,4-dimethylanilino)acetyl chloride with N-phenethylacetamide in the presence of a base such as triethylamine to form 2-[1-[2-(3,4-dimethylanilino)-2-oxoethyl]-N-phenethylacetamide]", "Step 2: Cyclization of the intermediate with thiosemicarbazide in the presence of a base such as sodium acetate to form 2-[1-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenethylacetamide", "Step 3: Oxidation of the final product with hydrogen peroxide in the presence of a catalyst such as sodium tungstate to form the desired compound" ] } | |
CAS RN |
912886-36-3 |
Product Name |
2-[1-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenethylacetamide |
Molecular Formula |
C26H26N4O4S |
Molecular Weight |
490.58 |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[2,4-dioxo-3-[2-oxo-2-(2-phenylethylamino)ethyl]thieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C26H26N4O4S/c1-17-8-9-20(14-18(17)2)28-23(32)16-29-21-11-13-35-24(21)25(33)30(26(29)34)15-22(31)27-12-10-19-6-4-3-5-7-19/h3-9,11,13-14H,10,12,15-16H2,1-2H3,(H,27,31)(H,28,32) |
InChI Key |
YQZJTLBQEYLYRX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC(=O)NCCC4=CC=CC=C4)SC=C3)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-bromophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2965492.png)
![3-[2-(Benzyloxy)ethoxy]propanoic acid](/img/structure/B2965496.png)
![4-chloro-N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)butanamide](/img/structure/B2965498.png)



![Methyl {[6-{[(4-cyanophenyl)sulfonyl]amino}-2-(4-methylphenyl)quinolin-4-yl]oxy}acetate](/img/structure/B2965504.png)

![3-[[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-methylamino]pyridine-2-carbonitrile](/img/structure/B2965506.png)
![(Z)-methyl 2-(6-fluoro-2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2965507.png)


![N-(3-cyanothiophen-2-yl)-3-[(4-methoxyphenyl)sulfonylamino]benzamide](/img/structure/B2965511.png)
![Methyl 2-[1-(5,6-dichloropyridine-3-carbonyl)piperidin-4-yl]acetate](/img/structure/B2965512.png)